![molecular formula C20H25ClN4O4S B12629671 6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)
6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a chloro-substituted beta-carboline core, a tetrahydrothiophene sulfone moiety, and a carboxamide group, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions.
Introduction of the Chloro Group: Chlorination of the beta-carboline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydrothiophene Sulfone Moiety: This step involves the reaction of the chlorinated beta-carboline with a suitable tetrahydrothiophene sulfone derivative under nucleophilic substitution conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Pharmacology: Studies may focus on its interaction with biological targets such as enzymes, receptors, and ion channels.
Industrial Chemistry: The compound could be used as a precursor or intermediate in the synthesis of other valuable chemicals or materials.
作用机制
The mechanism of action of 6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Ion Channels: The compound could affect ion channel function, altering cellular excitability and signaling.
相似化合物的比较
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the tetrahydrothiophene sulfone moiety and has been studied as a GIRK1/2 potassium channel activator.
6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one: Another compound with a similar structure, used in various pharmacological studies.
Uniqueness
6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of a beta-carboline core, a chloro substituent, and a tetrahydrothiophene sulfone moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research.
属性
分子式 |
C20H25ClN4O4S |
|---|---|
分子量 |
453.0 g/mol |
IUPAC 名称 |
6-chloro-N-[4-[(1,1-dioxothiolan-3-yl)amino]-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C20H25ClN4O4S/c21-13-3-4-17-16(10-13)15-5-8-25(11-18(15)24-17)20(27)22-7-1-2-19(26)23-14-6-9-30(28,29)12-14/h3-4,10,14,24H,1-2,5-9,11-12H2,(H,22,27)(H,23,26) |
InChI 键 |
KQRXSQYSROPMEE-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1NC(=O)CCCNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
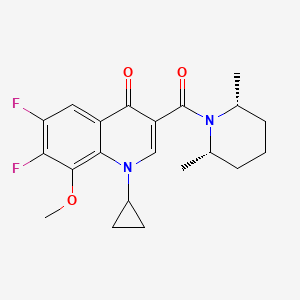
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)
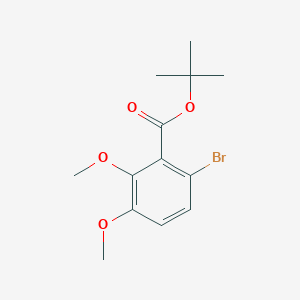
![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)
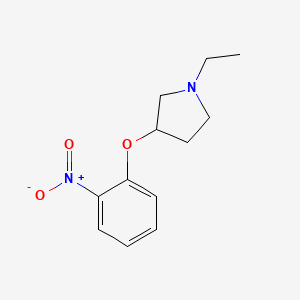
![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
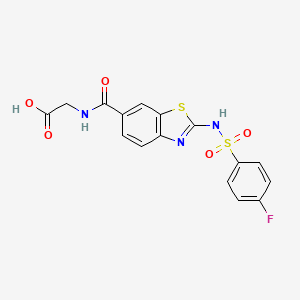
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-](/img/structure/B12629642.png)
![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)
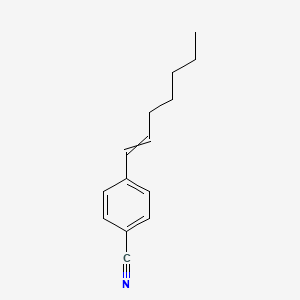
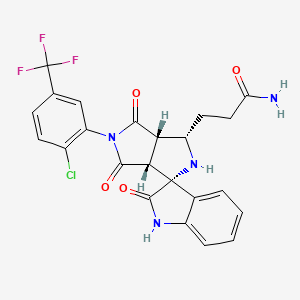
![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)
